molecular formula C12H12ClN3O2 B1427743 (1Z)-2-[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide CAS No. 1370601-76-5

(1Z)-2-[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide

Cat. No. B1427743
CAS RN: 1370601-76-5
M. Wt: 265.69 g/mol
InChI Key: UBYZIDLZQDBCAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Unfortunately, the search results do not provide specific information about the synthesis of this compound .


Molecular Structure Analysis

The search results do not provide specific information about the molecular structure of this compound .


Chemical Reactions Analysis

The search results do not provide specific information about the chemical reactions involving this compound .


Physical And Chemical Properties Analysis

The search results do not provide specific information about the physical and chemical properties of this compound .

Scientific Research Applications

Anticancer and Antimicrobial Agents

A study focused on the synthesis and molecular docking of novel biologically potent heterocyclic compounds, incorporating oxazole, pyrazoline, and pyridine entities, demonstrated significant anticancer activity against a 60 cancer cell line panel and in vitro antibacterial and antifungal activities. These compounds, including variants of the (1Z)-2-[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl] motif, show promise in overcoming microbial resistance to pharmaceuticals (Kanubhai D. Katariya, Dushyanth R. Vennapu, & S. Shah, 2021).

Antimicrobial Studies

Research into novel heterocyclic compounds having a 2-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl] fragment revealed good antibacterial activity, highlighting the potential of these compounds in addressing bacterial infections (K. Mehta, 2016).

Nonlinear Optical Behavior

A study on novel 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones explored their third-order nonlinear optical properties. This research could pave the way for applications in optical limiting and photonics, utilizing these compounds' unique optical behaviors (Y. Murthy*, K. Suhasini, V. Veeraiah, G. Umesh, K. Manjunatha, & V. Christopher, 2013).

Antimicrobial and Antitubercular Activities

Another investigation synthesized N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl]-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides with potent in vitro antibacterial and antifungal activities. This study underscores the potential utility of these compounds in developing new antimicrobial agents (N. Desai, A. Dodiya, & P. N. Shihora, 2011).

Antifungal Compounds and Pharmacokinetics

Research on a novel antifungal compound from the 1,2,4-triazole class, identified as L-173, revealed poor solubility in buffer solutions but better solubility in alcohols. The study provided valuable pharmacological property insights, including solubility thermodynamics and partitioning processes, which are crucial for drug delivery and efficacy (T. Volkova, I. Levshin, & G. Perlovich, 2020).

Mechanism of Action

The search results do not provide specific information about the mechanism of action of this compound .

Future Directions

The search results do not provide specific information about the future directions of research or applications for this compound .

properties

IUPAC Name

2-[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-7-10(6-11(14)16-17)15-12(18-7)8-3-2-4-9(13)5-8/h2-5,17H,6H2,1H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYZIDLZQDBCAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)C/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1Z)-2-[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1Z)-2-[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide
Reactant of Route 2
Reactant of Route 2
(1Z)-2-[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide
Reactant of Route 3
Reactant of Route 3
(1Z)-2-[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide
Reactant of Route 4
Reactant of Route 4
(1Z)-2-[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide
Reactant of Route 5
Reactant of Route 5
(1Z)-2-[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide
Reactant of Route 6
Reactant of Route 6
(1Z)-2-[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.